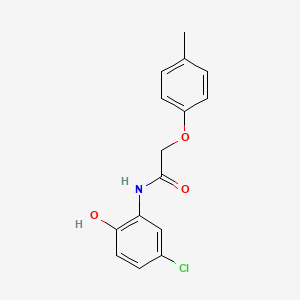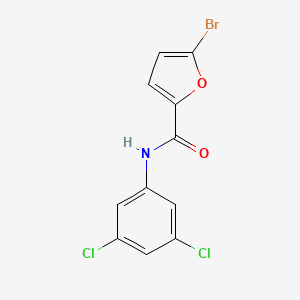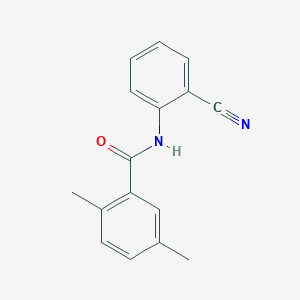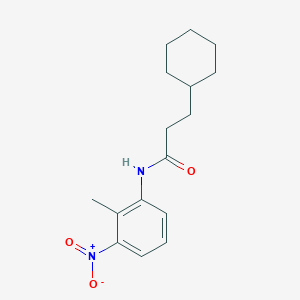
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Aceclofenac is a derivative of diclofenac and has similar pharmacological properties. It is widely used in the medical field due to its anti-inflammatory and analgesic effects.
Wirkmechanismus
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-2. By inhibiting the activity of COX-2, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide reduces the production of prostaglandins, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of white blood cells to sites of inflammation. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It is also well-studied and has a known mechanism of action. However, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain therapeutic levels in vitro. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for research involving N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide. One potential area of research is the development of new formulations of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide that may improve its pharmacokinetic properties. Another area of research is the investigation of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide's effects on other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Additionally, there is a need for further research to better understand the long-term safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide.
Synthesemethoden
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide can be synthesized by the reaction of 2-(4-methylphenoxy) acetic acid with 5-chloro-2-hydroxyaniline in the presence of a suitable coupling agent. The reaction yields N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide, which is then purified and isolated.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic effects. It is commonly used in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use in the treatment of other inflammatory conditions such as periodontitis, endometriosis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-10-2-5-12(6-3-10)20-9-15(19)17-13-8-11(16)4-7-14(13)18/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVYNPYRUGIJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)


![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)

![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)

![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)

![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)